
3-(Benzyloxy)-4-méthylphénol
Vue d'ensemble
Description
3-(Benzyloxy)-4-methylphenol: is an organic compound that belongs to the class of phenols It consists of a benzene ring substituted with a benzyloxy group at the third position and a methyl group at the fourth position
Applications De Recherche Scientifique
3-(Benzyloxy)-4-methylphenol has several applications in scientific research:
Chemistry: It is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: It is used in the production of specialty chemicals and as a precursor for the synthesis of various functional materials.
Mécanisme D'action
Target of Action
Similar compounds such as 3-(benzyloxy)pyridin-2-amine have been found to interact with leukotriene a-4 hydrolase and mitogen-activated protein kinase 14 . These proteins play crucial roles in inflammatory responses and cellular growth and differentiation, respectively .
Biochemical Pathways
For instance, 3-(Benzyloxy)Pyridin-2-Amine has been associated with the leukotriene and mitogen-activated protein kinase pathways . These pathways play crucial roles in inflammation and cellular growth and differentiation, respectively .
Result of Action
Based on the targets of similar compounds, it’s plausible that 3-(benzyloxy)-4-methylphenol may modulate inflammatory responses and cellular growth and differentiation .
Action Environment
For instance, the Suzuki–Miyaura cross-coupling reaction, which is used to synthesize similar compounds, is influenced by the reaction conditions, including the choice of catalyst and solvent .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Benzyloxy)-4-methylphenol can be achieved through several methods. One common approach involves the alkylation of 4-methylphenol (p-cresol) with benzyl chloride in the presence of a base such as sodium hydroxide. The reaction typically proceeds under reflux conditions, and the product is purified through recrystallization or column chromatography.
Industrial Production Methods: In an industrial setting, the production of 3-(Benzyloxy)-4-methylphenol may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, industrial production may involve the use of catalysts to improve reaction rates and selectivity.
Analyse Des Réactions Chimiques
Types of Reactions: 3-(Benzyloxy)-4-methylphenol undergoes various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form corresponding benzoquinones.
Reduction: The compound can undergo reduction reactions to form benzyl alcohol derivatives.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like bromine or nitric acid can be used for halogenation or nitration reactions.
Major Products:
Oxidation: Benzoquinones
Reduction: Benzyl alcohol derivatives
Substitution: Halogenated or nitrated phenols
Comparaison Avec Des Composés Similaires
4-Methylphenol (p-Cresol): Lacks the benzyloxy group, making it less hydrophobic.
3-Benzyloxyphenol: Lacks the methyl group, which may affect its reactivity and binding properties.
4-Benzyloxy-3-methylphenol: Similar structure but with different substitution pattern, affecting its chemical behavior.
Uniqueness: 3-(Benzyloxy)-4-methylphenol is unique due to the presence of both the benzyloxy and methyl groups, which confer distinct chemical and physical properties. These substituents influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound for various applications.
Propriétés
IUPAC Name |
4-methyl-3-phenylmethoxyphenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14O2/c1-11-7-8-13(15)9-14(11)16-10-12-5-3-2-4-6-12/h2-9,15H,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDCMAYUNTSVHDE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)O)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701293578 | |
| Record name | Phenol, 4-methyl-3-(phenylmethoxy)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701293578 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
107774-42-5 | |
| Record name | Phenol, 4-methyl-3-(phenylmethoxy)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=107774-42-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Phenol, 4-methyl-3-(phenylmethoxy)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701293578 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



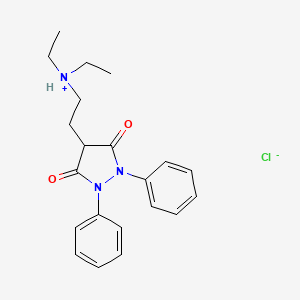
![4-Amino-N-[2-[(4-ethoxyphenyl)methylamino]ethyl]-1,2,5-oxadiazol-5-ium-3-carboxamide;chloride](/img/structure/B1649822.png)
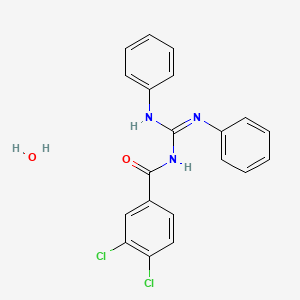
![(2,3-Dihydroimidazo[2,1-b][1,3]thiazol-6-ylmethyl)amine dihydrochloride](/img/structure/B1649824.png)
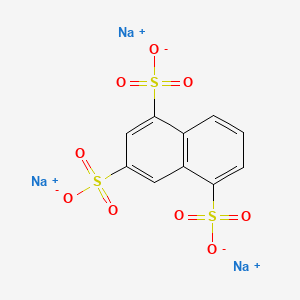
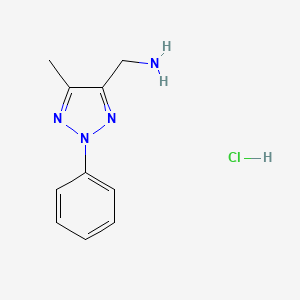

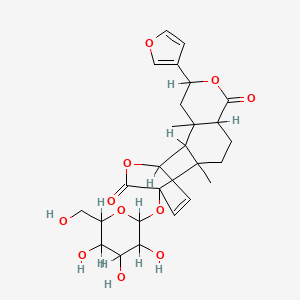

![3-Pyridinecarboxamide, N-[2,2,2-trichloro-1-(4-morpholinyl)ethyl]-](/img/structure/B1649835.png)

![N,N'-(5,5,6-Trimethylbicyclo[2.2.1]heptane-2,2-diyl)diacetamide](/img/structure/B1649837.png)
![2-(1-methyl-2-phenyl-1H-indol-3-yl)-2-oxoethyl 1-[(furan-2-yl)methyl]-5-oxopyrrolidine-3-carboxylate](/img/structure/B1649843.png)
